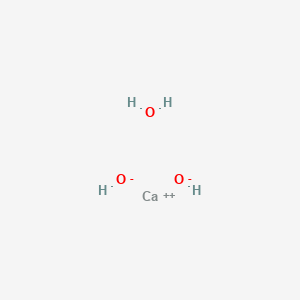
1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and related compounds involves complex chemical processes. For instance, the synthesis and properties of polyfluoroaromatic compounds have been explored, highlighting methods like the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene to produce sterically hindered bis(phosphoryl) derivatives (Sasaki, Tanabe, & Yoshifuji, 1999). Moreover, reactions of polyfluorochalcones with o- and p-phenylenediamines have led to the synthesis of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines, showcasing the compound's versatility as an intermediate for further chemical synthesis (Borodina & Orlova, 2015).
Molecular Structure Analysis
The molecular structure of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, and its derivatives has been a significant area of research. Studies have shown that the fluorination of the benzene ring influences the electron distribution, affecting the compound's reactivity and interactions. For instance, the synthesis, optical properties, and crystal structures of selectively fluorinated compounds have been analyzed to understand the effect of fluorination on molecular packing and phase behavior (Fasina et al., 2004).
Chemical Reactions and Properties
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is involved in a variety of chemical reactions, highlighting its chemical properties. For example, reactions of fluorophosphoranes with ethylenediamine derivatives demonstrate the compound's ability to undergo nucleophilic substitution and form stabilized azonium hexafluorophosphates (Kaukorat, Jones, & Schmutzler, 1991). Such reactions underscore the compound's utility in synthesizing complex fluorinated structures.
Applications De Recherche Scientifique
Synthetic Pathways and Heterocyclic Compounds
1,4-Benzenediamine derivatives, such as o-phenylenediamine, serve as crucial precursors in the synthesis of benzodiazepines, a class of compounds with widespread applications in medicinal chemistry due to their biological activities including anticonvulsion, anti-anxiety, and hypnotic effects. Researchers have developed broad, valuable, and significant approaches for their synthesis, highlighting the versatile role of such diamines in creating biologically active molecules (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Environmental Impact and Degradation Studies
Studies on compounds structurally similar to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, such as polychlorinated dibenzothiophenes, have provided insights into their environmental presence and potential sources. These compounds are generated by chemical processes that can lead to environmental contamination, necessitating investigations into their origins, degradation pathways, and effects on ecosystems (Huntley, Wenning, Paustenbach, Wong, & Luksemburg, 1994).
Advanced Materials and Chemical Properties
Research into novel fluorinated compounds, which share structural motifs with 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, has explored their applications in creating advanced materials. These studies focus on understanding the sources, environmental fate, and potential toxicological impacts of these materials, aiming to find safer alternatives for industrial and consumer applications (Wang, Chang, Wang, Zhang, Zhang, Wang, Wang, & Li, 2019).
Safety and Hazards
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- can cause skin irritation and serious eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including protective gloves and eye protection . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Mécanisme D'action
Target of Action
It is often used as a monomer in the synthesis of polymers , suggesting that its targets could be the reactive sites in polymer chains.
Mode of Action
2,3,5,6-Tetrafluoro-1,4-phenylenediamine interacts with its targets through chemical reactions. As a monomer, it can participate in polymerization reactions to form polymeric structures . The presence of the amine (-NH2) groups allows it to react with other monomers or polymers, contributing to the formation of the polymer chain.
Pharmacokinetics
Given its use in material science and organic synthesis , it is likely that these properties would depend on the specific conditions of its use, such as the presence of other chemicals and the physical environment.
Result of Action
The primary result of the action of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is the formation of polymeric structures . These polymers can have various properties depending on the other monomers used in the reaction and the conditions of the polymerization process.
Action Environment
The action, efficacy, and stability of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other chemicals, and the specific conditions of the polymerization process .
Propriétés
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFYRXJKYAVFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061611 | |
| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
CAS RN |
1198-64-7 | |
| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diaminotetrafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluorobenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is significant about the synthesis of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine described in the research?
A1: The research highlights a novel method for synthesizing 2,3,5,6-Tetrafluoro-1,4-phenylenediamine through successive ammonolysis of chloropentafluorobenzene in the presence of a copper catalyst []. This method exploits the differing reactivity of fluorine and chlorine atoms in the presence and absence of a copper catalyst. The research demonstrates that noncatalytic ammonolysis of chloropentafluorobenzene primarily replaces fluorine atoms, while the presence of a copper catalyst facilitates chlorine atom replacement. This controlled, stepwise substitution provides a new route to this specific diamine compound.
Q2: What are the key findings regarding the ammonolysis of chloropentafluorobenzene?
A2: The research reveals that the ammonolysis of chloropentafluorobenzene proceeds through distinct pathways depending on the presence or absence of a copper catalyst []. In the absence of a catalyst, the reaction primarily targets fluorine atoms, particularly those in the para and ortho positions relative to the chlorine atom. This selectivity leads to the formation of 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline as the major products. Conversely, introducing a copper(I) salt as a catalyst shifts the reaction towards the substitution of the chlorine atom. This catalytic pathway allows for the synthesis of different fluorinated aniline derivatives, showcasing the significant influence of copper catalysts on the regioselectivity of the ammonolysis reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















